Russuphelin A

Description

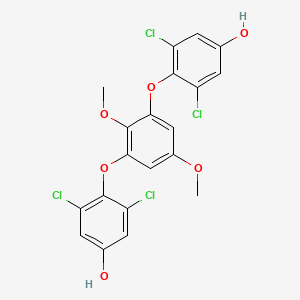

Structure

2D Structure

3D Structure

Properties

CAS No. |

141794-49-2 |

|---|---|

Molecular Formula |

C20H14Cl4O6 |

Molecular Weight |

492.1 g/mol |

IUPAC Name |

3,5-dichloro-4-[3-(2,6-dichloro-4-hydroxyphenoxy)-2,5-dimethoxyphenoxy]phenol |

InChI |

InChI=1S/C20H14Cl4O6/c1-27-11-7-16(29-18-12(21)3-9(25)4-13(18)22)20(28-2)17(8-11)30-19-14(23)5-10(26)6-15(19)24/h3-8,25-26H,1-2H3 |

InChI Key |

DXTLLBQWXWSRKJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC2=C(C=C(C=C2Cl)O)Cl)OC)OC3=C(C=C(C=C3Cl)O)Cl |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC2=C(C=C(C=C2Cl)O)Cl)OC)OC3=C(C=C(C=C3Cl)O)Cl |

Appearance |

Solid powder |

Other CAS No. |

141794-49-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxybenzene russuphelin A russuphelin-A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Russuphelin a

Russuphelin A was first isolated from the mushroom Russula subnigricans Hongo (Basidiomycetes). nih.gov The process of isolating this novel compound involved the extraction from the mushroom's fruiting bodies and subsequent purification.

Researchers utilized a 95% aqueous ethanol (B145695) solution to extract compounds from the fruiting body of R. subnigricans. psu.edukoreascience.kr The resulting extract underwent further separation using techniques such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC) to afford the pure compound. psu.edujst.go.jp

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. nih.gov Techniques including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for both proton (¹H) and carbon-13 (¹³C) were employed. psu.edukoreascience.krkoreascience.kr High-resolution electron-impact mass spectrometry (HR-EI-MS) determined the molecular formula to be C₂₀H₁₄O₆Cl₄. jst.go.jp The analysis of the spectroscopic data led to the identification of its structure as 2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxy-benzene. nih.govresearchgate.net

Physical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | Colorless Powder jst.go.jp |

| Melting Point | 294–297°C jst.go.jp |

| Molecular Formula | C₂₀H₁₄O₆Cl₄ jst.go.jp |

| HR-EI-MS (m/z) | [M]⁺ 489.9523 (Calculated: 489.9544) jst.go.jp |

¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) psu.edu

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 137.05 | - |

| 2 | 151.08 | - |

| 3 | 99.79 | 6.77 (d, J = 2.8 Hz) |

| 4 | 155.85 | - |

| 5 | 106.99 | 5.81 (d, J = 2.8 Hz) |

| 6 | 129.52 | - |

| 1' | 138.01 | - |

| 2', 6' | 128.26 | - |

| 3', 5' | 116.11 | 7.08 (s) |

| 4' | 155.43 | - |

| 1-OCH₃ | 60.50 | 3.85 (s) |

| 4'-OCH₃ | 56.54 | 3.64 (s) |

Confirmation of Russuphelin a Structure Via Total Synthesis

To unequivocally confirm the proposed structure derived from spectroscopic data, the total synthesis of Russuphelin A was undertaken. nih.govresearchgate.net This process involves the step-by-step chemical construction of the target molecule from simpler, commercially available starting materials.

The successful synthesis of 2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxy-benzene provided a sample of the compound that could be directly compared to the natural isolate. The physical and spectroscopic data of the synthetic this compound were found to be identical to those of the compound isolated from Russula subnigricans. nih.gov This congruence between the synthetic and natural material serves as the definitive proof of the elucidated structure. nih.govresearchgate.net

Biosynthetic Investigations and Chemical Ecology of Russuphelin a

Exploration of Biosynthetic Origins within Russula subnigricans

The poisonous mushroom Russula subnigricans, found in East Asia, is the primary natural source of Russuphelin A. wikipedia.org This fungus is known to cause severe rhabdomyolysis, a condition characterized by the breakdown of muscle tissue. wikipedia.orgwikipedia.org The toxicity of R. subnigricans is attributed to the presence of both this compound and cycloprop-2-ene carboxylic acid. wikipedia.org

The biosynthesis of secondary metabolites in basidiomycetes, the group of fungi to which Russula belongs, is complex. Terpenoids, for example, are primarily synthesized through the mevalonate (B85504) (MVA) pathway. nih.gov While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be a secondary metabolite produced by the fungus. creamjournal.org Secondary metabolites are compounds that are not essential for the fungus's primary growth but often play a role in its interaction with the environment. creamjournal.org The production of such compounds can be influenced by various factors, including the fungus's developmental stage and environmental conditions.

The structure of this compound is 2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxy-benzene. nih.gov This complex aromatic structure suggests a biosynthetic pathway involving multiple enzymatic steps, including chlorination and the coupling of phenolic units. The chlorinated hydroquinone (B1673460) units are considered important chemotaxonomic markers for R. subnigricans. psu.edu

Identification of Halogenation Pathways and Enzymes Involved

The presence of multiple chlorine atoms on the this compound molecule points to the activity of specific halogenating enzymes within Russula subnigricans. wikipedia.org Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms (like chlorine, bromine, or iodine) into organic molecules. nih.govmdpi.com In fungi, several types of halogenases have been identified, including flavin-dependent halogenases and haloperoxidases. nih.govmdpi.com

Flavin-dependent halogenases (FDHs) are known for their high regioselectivity, meaning they add halogen atoms to specific positions on a substrate molecule. nih.govwikipedia.org These enzymes require flavin adenine (B156593) dinucleotide (FAD) and molecular oxygen to function. nih.gov Another major class is the haloperoxidases, which utilize hydrogen peroxide to oxidize halides, making them reactive enough to halogenate various compounds. mdpi.com The first halogenase to be discovered was, in fact, a chloroperoxidase from the fungus Caldariomyces fumago. mdpi.com

While the specific halogenase responsible for the chlorination of the this compound precursor in R. subnigricans has not been definitively identified, the existence of such an enzyme is certain. The study of halogenated natural products in fungi is an active area of research, with new enzymes and pathways continually being discovered. mdpi.comucla.edu The presence of heavily chlorinated compounds like this compound in R. subnigricans suggests a robust halogenation capability within this species. wikipedia.orgresearchgate.net

Interrelationships with Other Metabolites in Russula Species

Russula subnigricans produces a family of related chlorinated compounds known as russuphelins. Besides this compound, researchers have isolated and characterized Russuphelins B, C, D, E, and F from this mushroom. researchgate.net A demethylated version of Russuphelin E or F, named Russuphelin G, has also been identified. jst.go.jp These compounds share a similar core structure but differ in their methylation and chlorination patterns. researchgate.netjst.go.jp

The co-occurrence of these related metabolites suggests a branched biosynthetic pathway where a common precursor is modified by different enzymes to generate the variety of russuphelins observed. This is a common strategy in fungi for producing a diverse array of secondary metabolites. creamjournal.org

The genus Russula is known for producing a wide range of other secondary metabolites. wikipedia.orgcreamjournal.org For example, Russula foetens produces sesquiterpenes like Lactapiperanol A and Lactapiperanol E. wikipedia.orggbif.org Russula nigricans contains nigricanin, an ellagic acid derivative. wikipedia.orggbif.org Russula rosea is a source of the sesquiterpenes rulepidanol and rulepidadienes A and B. wikipedia.orggbif.org While these compounds are structurally distinct from the russuphelins, their presence highlights the metabolic diversity within the Russula genus.

The table below summarizes some of the known metabolites from different Russula species.

| Species | Metabolite(s) |

| Russula subnigricans | This compound, B, C, D, E, F, G, Russuphelol, Cycloprop-2-ene carboxylic acid |

| Russula foetens | Lactapiperanol A, Lactapiperanol E |

| Russula nigricans | Nigricanin |

| Russula rosea | Rulepidanol, Rulepidadienes A, B |

| Russula vesca | Triyne acid, Triynol |

Ecological Role of this compound in Fungal Interactions

The ecological role of secondary metabolites in fungi is often related to defense, competition, or communication. researchgate.netscispace.com All Russula species, including R. subnigricans, are ectomycorrhizal, meaning they form symbiotic relationships with the roots of higher plants. gbif.orgresearchgate.net In this mutualistic relationship, the fungus helps the plant absorb water and nutrients from the soil, while the plant provides the fungus with carbohydrates. scispace.com

The production of toxic compounds like this compound could serve several ecological functions. It may act as a defense mechanism to deter fungivores (organisms that eat fungi), such as slugs, squirrels, and deer, which are known to feed on Russula fruiting bodies. gbif.org The cytotoxic nature of this compound, demonstrated in laboratory studies, suggests it could also play a role in inhibiting the growth of competing microorganisms in the soil, thereby helping R. subnigricans to secure its habitat and resources. nih.gov

Furthermore, interactions between fungi and bacteria are common in the soil environment. nih.gov Secondary metabolites can mediate these interactions, which can range from mutualistic to antagonistic. nih.gov While the specific role of this compound in the complex web of interactions within its ecosystem has not been definitively established, its potent biological activity strongly suggests it is an important factor in the chemical ecology of Russula subnigricans.

Structural Analogues and Derivatives of Russuphelin a

Characterization of Russuphelins B, C, D, E, F, and G

The russuphelin family of compounds, including russuphelins A, B, C, D, E, F, and G, are chlorinated hydroquinone (B1673460) derivatives primarily isolated from the toxic mushroom Russula subnigricans Hongo. wikipedia.orgnih.govnih.gov These compounds are obtained through methanol (B129727) extraction of the mushroom's fruiting bodies. wikipedia.org

The structures of russuphelins B, C, D, E, and F have been elucidated using various spectroscopic and chemical methods. nih.gov Notably, russuphelin G was identified as a new congener and determined to be a demethylated derivative of either russuphelin E or F, with its methoxy (B1213986) group position confirmed by nuclear Overhauser effect (NOE) analysis. wikipedia.org

A key characteristic of several russuphelins is their cytotoxic activity. Russuphelins A, B, C, and D have been reported to exhibit cytotoxic activity against various tumor cell lines, including human-derived carcinoma cells. wikipedia.org Specifically, russuphelins B, C, and D demonstrated cytotoxic activity in vitro against P388 leukemia cells. nih.gov The broader group of russuphelins A-F has been noted for their general cytotoxicity against various solid tumor cells. nih.gov

Structure-Activity Relationship (SAR) Studies of the Russuphelin Family

Structure-Activity Relationship (SAR) studies explore the correlation between a chemical compound's molecular structure and its biological activity. By analyzing how modifications to a molecule's structure affect its biological properties, researchers can identify the specific chemical features responsible for its observed effects.

Within the russuphelin family, the observed differential cytotoxic activities among its members suggest a basis for SAR investigations. For instance, while russuphelins A-D showed cytotoxic activity, and russuphelins B, C, and D specifically exhibited activity against P388 leukemia cells, the precise structural elements contributing to these varying levels of cytotoxicity are not extensively detailed in the provided literature. wikipedia.orgnih.gov However, the general cytotoxicity reported for russuphelins A-F against various solid tumor cells indicates that the core chlorinated hydroquinone scaffold likely plays a significant role in their biological effects. nih.gov Further detailed SAR studies would be crucial to pinpoint the specific functional groups or structural configurations that enhance or diminish their cytotoxic potential.

Rational Design and Synthesis of Novel Russuphelin Analogues for Research

Information pertaining to the rational design and synthesis of novel russuphelin analogues for research purposes was not found within the scope of the provided search results.

Molecular and Cellular Mechanisms of Action of Russuphelin a

Investigations into Specific Cellular Targets

Current public domain research does not provide explicit details on the specific cellular targets of Russuphelin A. While it is known to exhibit cytotoxic activity against various tumor cell lines, including human-derived carcinoma cells and P388 leukemia cells, the direct molecular components or structures it interacts with to induce these effects have not been clearly elucidated pakbs.org.

Modulatory Effects on Key Cellular Pathways (e.g., Apoptosis, Cell Cycle Regulation, Signal Transduction)

Although this compound has been reported as a cytotoxic agent, specific studies detailing its modulatory effects on key cellular pathways such as apoptosis, cell cycle regulation, or signal transduction pathways are not widely documented in the available literature. Cytotoxic compounds can induce cell death through programmed processes like apoptosis or by causing uncontrolled cell death (necrosis), and can also inhibit cell proliferation by affecting cell cycle progression virologyresearchservices.comthermofisher.com. However, the precise involvement of this compound in these specific pathways requires further investigation to define its exact mechanism of action.

Interactions with Macromolecules and Receptors

Comparative Mechanistic Analysis with Cycloprop-2-ene Carboxylic Acid

This compound is found in Russula subnigricans, the same mushroom species that contains Cycloprop-2-ene Carboxylic Acid (CPCA) researchgate.netmdpi.com. While this compound is recognized for its general cytotoxicity pakbs.orgmdpi.comteachmeanatomy.info, Cycloprop-2-ene Carboxylic Acid has been extensively identified as the primary causative agent for fatal rhabdomyolysis associated with poisoning from Russula subnigricans nih.govnih.govresearchgate.net.

The mechanism of action for Cycloprop-2-ene Carboxylic Acid is relatively well-understood. It is known to induce rhabdomyolysis by disrupting muscle cell membranes, leading to the depletion of adenosine (B11128) triphosphate (ATP) and an uncontrolled increase in intracellular calcium ions, which ultimately culminates in the lysis of myocytes nih.gov. The toxicity of CPCA is concentration-dependent; at high concentrations, polymerization via an ene reaction can abolish its toxicity, while low concentrations of its monomeric form are responsible for triggering oxidative stress and dysregulation of Ca²⁺ nih.gov.

In contrast, while this compound is also cytotoxic, the specific details of its cellular and molecular mechanisms, such as its direct targets or its precise involvement in pathways like apoptosis or cell cycle regulation, are not as clearly defined as those for Cycloprop-2-ene Carboxylic Acid. The available information primarily highlights its general cytotoxic activity against various cancer cell lines pakbs.org. Therefore, while both compounds originate from the same toxic mushroom and exhibit biological activity, their detailed mechanistic profiles appear distinct based on current research, with CPCA's mechanism of inducing rhabdomyolysis being far more characterized than any specific mechanism for this compound beyond general cytotoxicity.

Synthetic Methodologies for Russuphelin a Research

Development of Total Synthesis Strategies

The structure of Russuphelin A, chemically named 2,6-bis(2,6-dichloro-4-hydroxyphenyloxy)-1,4-dimethoxy-benzene, was confirmed through total synthesis. nih.gov The core of the molecule consists of a central hydroquinone (B1673460) dimethyl ether ring connected to two 2,6-dichlorophenol (B41786) units via ether linkages. The key challenge in the synthesis of this compound lies in the efficient construction of these diaryl ether bonds. Several established methods for diaryl ether synthesis are applicable, with the Ullmann condensation and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling being prominent examples.

The Ullmann condensation is a classical method for forming diaryl ether bonds, typically involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at elevated temperatures. wikipedia.orgnih.gov In the context of this compound synthesis, this could involve the reaction of 1,4-dimethoxy-2,6-dihydroxybenzene with two equivalents of a 1,3-dichloro-4-halobenzene derivative. Alternatively, a double Ullmann condensation of 2,6-dibromo-1,4-dimethoxybenzene with 2,6-dichlorophenol could be envisioned. Modern modifications of the Ullmann reaction often utilize ligands for the copper catalyst and can proceed under milder conditions. mdpi.com

Palladium-catalyzed cross-coupling reactions offer an alternative and often more versatile approach. The Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide, is a powerful tool for C-C bond formation but can also be adapted for C-O bond formation, particularly for the synthesis of diaryl ethers. nih.govresearchgate.net A plausible Suzuki-Miyaura approach to this compound could involve the coupling of a dibrominated 1,4-dimethoxybenzene (B90301) with the boronic acid derivative of 2,6-dichlorophenol. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields in such coupling reactions. researchgate.net

A general retrosynthetic analysis for this compound would disconnect the molecule at the two ether linkages, leading to a central hydroquinone-based fragment and two identical dichlorinated phenol fragments. The table below outlines the key starting materials for these proposed synthetic routes.

| Starting Material 1 | Starting Material 2 | Coupling Method |

| 1,4-Dimethoxy-2,6-dihydroxybenzene | 1,3-Dichloro-4-halobenzene | Ullmann Condensation |

| 2,6-Dibromo-1,4-dimethoxybenzene | 2,6-Dichlorophenol | Ullmann Condensation |

| 2,6-Dibromo-1,4-dimethoxybenzene | (2,6-Dichloro-4-hydroxyphenyl)boronic acid | Suzuki-Miyaura Coupling |

The synthesis of the required starting materials, such as 1,4-dimethoxybenzene and 2,6-dichlorophenol, is well-established in organic chemistry. chemicalbook.comorgsyn.org For instance, 1,4-dimethoxybenzene can be prepared by the methylation of hydroquinone. chemicalbook.com 2,6-Dichlorophenol can be synthesized from 4-hydroxybenzoic acid through chlorination and subsequent decarboxylation. orgsyn.org

Approaches to Stereoselective Synthesis

Stereoselective synthesis is a critical aspect in the preparation of chiral molecules, aiming to produce a single stereoisomer. However, the this compound molecule is achiral, meaning it does not possess any stereocenters and is superimposable on its mirror image. The molecule has a plane of symmetry passing through the central hydroquinone ring.

Due to its achiral nature, there are no stereoisomers (enantiomers or diastereomers) of this compound. Consequently, the principles of stereoselective synthesis are not applicable to the total synthesis of this compound itself. The synthetic strategies discussed in the previous section focus on the formation of the correct constitutional isomer, ensuring the diaryl ether bonds are formed at the correct positions on the aromatic rings.

While this compound is achiral, the synthesis of certain axially chiral diaryl ethers, which possess chirality due to restricted rotation around the C-O bond, has been a subject of research. rsc.orgnih.gov These approaches, however, are not relevant to the synthesis of this compound, which does not exhibit such atropisomerism due to the symmetry of its substituents.

Exploration of Chemical Modifications for Research Probes

To investigate the biological mechanism of action of this compound, the development of chemical probes is an invaluable strategy. These probes are modified versions of the parent molecule that incorporate a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, allowing for the visualization of the molecule within cells or the identification of its cellular binding partners.

To date, the scientific literature does not describe the synthesis of specific research probes derived from this compound. However, established methodologies for the chemical modification of bioactive molecules can be hypothetically applied to the this compound scaffold. A key consideration in the design of such probes is the identification of a position on the molecule where a linker and reporter group can be attached without significantly diminishing its biological activity. The phenolic hydroxyl groups on the two outer rings of this compound represent potential sites for modification.

Fluorescent Probes: A fluorescent probe of this compound could be synthesized by attaching a fluorophore, such as a coumarin (B35378) or BODIPY dye, via a suitable linker. mdpi.comrsc.orgnih.gov This would involve functionalizing one of the hydroxyl groups of this compound, for example, by etherification with a linker containing a reactive handle (e.g., an alkyne or azide) for subsequent click chemistry with a fluorophore. The resulting fluorescent analogue would enable researchers to visualize its subcellular localization and track its movement within living cells using fluorescence microscopy. preprints.org

Biotinylated Probes: For the identification of protein targets, a biotinylated probe of this compound could be prepared. nih.govpreveligelab.org Biotin binds with extremely high affinity to streptavidin, a property that can be exploited for affinity purification of target proteins. The synthesis would involve conjugating biotin to this compound, again likely through one of the phenolic hydroxyl groups, using a linker to minimize steric hindrance. mdpi.com The biotinylated probe could be incubated with cell lysates, and the protein-probe complexes could then be isolated using streptavidin-coated beads for subsequent identification by mass spectrometry.

The table below outlines potential strategies for the development of this compound-based research probes.

| Probe Type | Reporter Group | Potential Attachment Site | Synthetic Strategy | Application |

| Fluorescent Probe | Coumarin, BODIPY | Phenolic hydroxyl group | Etherification with a linker followed by click chemistry | Cellular imaging, subcellular localization studies |

| Biotinylated Probe | Biotin | Phenolic hydroxyl group | Conjugation with a biotin-linker moiety | Target identification, affinity pull-down assays |

It is important to reiterate that these are proposed strategies based on general principles of chemical biology and that the synthesis and application of such probes for this compound have not yet been reported.

Analytical Methodologies for Russuphelin a Research and Detection

Advanced Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds like Russuphelin A from intricate natural extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed due to their high sensitivity and accuracy. [13 from previous turn, 19 from previous turn, 20 from previous turn]

HPLC, a powerful analytical tool, separates components of a mixture based on their differential interactions with a stationary phase and a mobile liquid phase. [13 from previous turn, 19 from previous turn] This technique is crucial for both qualitative and quantitative analysis, offering superior resolving power for complex mixtures, including those containing isomers. [13 from previous turn, 19 from previous turn] HPLC is particularly valuable in pharmaceutical analysis for elucidating structures and determining the quantities of impurities in drug substances and products. [17 from previous turn]

Gas Chromatography (GC) is another extensively used method, especially for volatile or thermally stable organic materials. [13 from previous turn, 19 from previous turn] In GC, a vaporized sample is carried by an inert gas through a column, where components separate based on their differing affinities for the stationary phase. [13 from previous turn]

The integration of chromatographic techniques with mass spectrometry has led to the development of hyphenated methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). [13 from previous turn, 17 from previous turn] These techniques combine the superior separation capabilities of chromatography with the molecular weight and structural information provided by mass spectrometry, offering enhanced specificity and sensitivity for the analysis of complex samples. [13 from previous turn, 17 from previous turn]

Spectroscopic Fingerprinting for Identification

Spectroscopic methods provide crucial "fingerprints" for the unambiguous identification and structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are key techniques in this regard. [7 from previous turn, 13 from previous turn, 14 from previous turn, 15 from previous turn, 16 from previous turn, 17 from previous turn]

NMR spectroscopy, including Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR), is a highly sophisticated tool for determining the detailed structure of organic molecules. [7 from previous turn, 13 from previous turn, 15 from previous turn, 17 from previous turn] It provides information on the number, type, and connectivity of atoms within a molecule. For instance, the ¹H-NMR signals of the cyclopropane (B1198618) core in cyclopropylacetyl-(R)-carnitine are distinctly recognizable, even in crude extracts, aiding in its identification. [4 from previous turn]

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to provide characteristic fragmentation patterns, which are unique to each molecule. [13 from previous turn, 17 from previous turn, 18 from previous turn] These patterns can be compared against spectral libraries for identification. [13 from previous turn] IR spectroscopy, on the other hand, identifies functional groups present in a molecule by analyzing the absorption of infrared radiation, providing insights into the vibrational modes of chemical bonds. [7 from previous turn, 13 from previous turn, 15 from previous turn, 16 from previous turn, 17 from previous turn]

The combination of these spectroscopic techniques allows for a comprehensive structural characterization, essential for confirming the identity of isolated compounds like this compound and its related congeners.

Development of Chemical Markers and Detection Methods for Biological Samples (e.g., Cyclopropylacetyl-(R)-carnitine as a Chemical Marker)

The identification and detection of specific chemical markers are vital for research involving compounds from biological sources, especially in cases of toxic mushrooms like Russula subnigricans, which produces this compound. Cyclopropylacetyl-(R)-carnitine has been identified as a unique and stable chemical marker for Russula subnigricans. [1 from previous turn, 4 from previous turn, 8 from previous turn]

This marker compound is specific to genuine R. subnigricans and remains stable under typical experimental conditions, making it a reliable indicator for the presence of the mushroom. [4 from previous turn] Its detection is facilitated by ¹H-NMR spectroscopy, where the upfield signals corresponding to the cyclopropane core are easily distinguishable in the ¹H-NMR spectrum of crude mixtures obtained from the mushroom's fruiting bodies. [4 from previous turn]

The isolation of Cyclopropylacetyl-(R)-carnitine typically involves steps such as soaking the mushroom fruiting bodies in an aqueous solution, followed by concentration, dialysis, and various chromatographic separations. [4 from previous turn, 5 from previous turn] This marker has been a significant aid in distinguishing R. subnigricans from similar Russula species, which is crucial given the mushroom's fatal toxicity. [4 from previous turn, 8 from previous turn] Research findings indicate that while Cyclopropylacetyl-(R)-carnitine itself showed no toxicity when administered intraperitoneally in mice, it was associated with elevated creatine (B1669601) kinase (CK) levels in these studies. [4 from previous turn, 3 from previous turn]

The development of such specific chemical markers and robust detection methods is paramount for accurate identification of biological sources and for further research into the associated bioactive compounds, including this compound and other russuphelins (B, C, D, E, F, and G), which have also been isolated from R. subnigricans. [6 from previous turn, 7 from previous turn]

Future Research Directions and Translational Perspectives for Russuphelin a

Deepening Understanding of Biosynthetic Enzymes and Genetic Basis

A fundamental gap in the current knowledge of Russuphelin A is the absence of information regarding its biosynthesis. While it is categorized as a polyketide, the specific enzymatic machinery and genetic blueprint responsible for its creation in Russula subnigricans remain unknown. nih.gov

Future research should prioritize the identification and characterization of the this compound biosynthetic gene cluster. Fungal secondary metabolite genes are often organized in such clusters, which typically include the core polyketide synthase (PKS) gene along with genes for tailoring enzymes like halogenases, methyltransferases, and oxidoreductases. rasmusfrandsen.dknih.gov

Key research objectives would include:

Genome Sequencing: Sequencing the genome of Russula subnigricans to identify putative PKS gene clusters. osti.gov

Gene Disruption Studies: Performing targeted gene knockouts in the host organism to confirm the involvement of a specific PKS and associated tailoring enzymes in this compound production. nih.gov

Heterologous Expression: Expressing the identified gene cluster in a model fungal host, such as Aspergillus niger, to reconstitute the biosynthetic pathway and confirm the function of each enzyme. nih.gov

Elucidating this pathway would not only provide profound insight into the generation of halogenated natural products in fungi but could also enable future biocatalytic synthesis of this compound and novel, structurally related analogs.

Discovery of Novel Molecular Targets for Chemical Biology Research

Although this compound is known to be cytotoxic, its precise molecular target or targets have not been identified. nih.govcabidigitallibrary.org This lack of a defined mechanism of action is a major barrier to its development as a specific research tool. Identifying the protein(s) with which this compound interacts to exert its effects is a critical next step.

A range of modern chemical biology approaches could be employed for target deconvolution:

Affinity-Based Proteomics: Synthesizing a this compound analog functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., an alkyne for click chemistry). youtube.com This probe could be used to covalently label binding partners in cell lysates or intact cells, which can then be identified using mass spectrometry.

Phenotypic Screening: Comparing the cellular phenotype induced by this compound with those of well-characterized tool compounds to generate hypotheses about its mechanism. nih.gov

Genetic Screens: Performing CRISPR-Cas9 or siRNA screens to identify genes whose knockout or knockdown confers resistance or sensitivity to this compound, thereby implicating their protein products in its mechanism of action.

Discovering the molecular target(s) would provide the first mechanistic insights into this compound's cytotoxicity and is a prerequisite for its rational use in biological research. unc.edunih.gov

Elucidation of Structure-Function Relationships through Advanced Computational and Experimental Methods

Currently, there are no published structure-activity relationship (SAR) studies for this compound. nih.gov Understanding which structural features of the molecule are critical for its cytotoxic activity is essential for designing more potent or selective derivatives.

A systematic SAR study would involve the chemical synthesis of a library of this compound analogs. Modifications could include:

Altering the number and position of the chlorine atoms.

Replacing the methoxy (B1213986) groups with other functionalities.

Modifying the central hydroquinone (B1673460) ring.

Varying the ether linkages.

These analogs would then be tested in cytotoxicity assays to determine how each structural change affects biological activity. digitellinc.com

In parallel, advanced computational methods like molecular docking and molecular dynamics simulations could be employed. jabonline.inmdpi.comconsensus.app Once a molecular target is identified (as described in 9.2), computational models could predict the binding orientation of this compound in the protein's active or allosteric site. researchgate.net These models would help rationalize the experimental SAR data and guide the design of new analogs with improved binding affinity and specificity.

| Research Method | Objective for this compound | Potential Outcome |

| Analog Synthesis | Create a library of structurally modified this compound compounds. | Identify key chemical motifs responsible for cytotoxicity (the pharmacophore). |

| Cytotoxicity Assays | Test the biological activity of each synthesized analog. | Generate a quantitative structure-activity relationship (SAR) profile. researchgate.net |

| Molecular Docking | Predict the binding mode of this compound to its (future identified) target. | Provide a structural hypothesis for the observed biological activity. |

| Molecular Dynamics | Simulate the stability and dynamics of the this compound-target complex over time. | Refine the binding model and understand the energetics of the interaction. |

Development of this compound as a Tool for Chemical Biology and Biochemical Pathway Interrogation

A well-characterized small molecule with a specific mechanism of action can be a powerful tool for dissecting complex biological processes. youtube.comresearchgate.net If the molecular target and mechanism of this compound can be elucidated, it holds significant potential for development into a chemical probe.

For this compound to be considered a high-quality chemical probe, several criteria must be met:

Potency and Selectivity: It should act on its intended target at a low concentration with minimal off-target effects. nih.gov

Known Mechanism: Its interaction with the target and the downstream cellular consequences should be well understood. unc.edu

Availability of a Control: An inactive, structurally similar analog should be available to serve as a negative control in experiments. unc.edu

Once validated, a this compound-based probe could be used to interrogate the function of its target protein within specific biochemical pathways in a time-resolved manner that is often not possible with genetic techniques. nih.gov For example, if its target is a specific enzyme, the probe could be used to inhibit that enzyme rapidly, allowing researchers to study the immediate downstream effects on a particular signaling or metabolic pathway.

Opportunities in Lead Compound Optimization for Preclinical Research

While excluding direct drug development, the optimization of this compound as a lead compound for preclinical research offers significant opportunities. researchgate.net Lead optimization aims to refine the structure of a biologically active molecule to improve its properties for use in in vitro and in vivo research models. bruker.comijpsjournal.com

Key goals for the preclinical optimization of this compound would include:

Improving Potency and Selectivity: Using SAR data to design analogs that are more potent towards their target and have fewer off-target effects. ijrpc.com

Enhancing Physicochemical Properties: Modifying the structure to improve solubility, metabolic stability, and cell permeability, which are crucial for utility in cell-based assays and animal models. uniroma1.it

Reducing General Toxicity: Separating the specific, on-target cytotoxicity from broader, non-specific toxic effects to create a more refined research tool.

This process involves iterative design-make-test-analyze cycles, where new analogs are synthesized, tested in a suite of pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and the results are used to design the next generation of compounds. researchgate.netuniroma1.it Such optimized molecules would be invaluable for validating the function of their target protein in disease models. nih.gov

Q & A

Q. What experimental protocols are recommended for isolating Russuphelin A from natural sources?

this compound is typically isolated from Russula subnigricans mushrooms using solvent extraction followed by chromatographic purification. Key steps include:

- Extraction : Methanol or ethyl acetate for polar/non-polar compound separation .

- Column Chromatography : Silica gel or Sephadex LH-20 columns for fractionation, monitored via TLC or HPLC .

- Structural Confirmation : NMR (¹H, ¹³C, DEPT, COSY) and high-resolution mass spectrometry (HRMS) to validate purity and identity . Note: Reproducibility requires strict adherence to mushroom collection protocols (season, geographic origin) due to toxin variability .

Q. How can researchers distinguish this compound from its analogs (e.g., Russuphelins B–F) during structural analysis?

Differentiation relies on:

- Substituent Patterns : this compound contains methyl groups at R1 and R2 positions, unlike other analogs (e.g., Russuphelin B: R1=Me, R2=H) .

- Spectroscopic Signatures : Compare ¹³C NMR chemical shifts; this compound exhibits distinct signals for methylated carbons (δ 18–22 ppm) .

- X-ray Crystallography : For unambiguous confirmation, submit crystallographic data to CCDC and include cif files with refinement details .

Q. What in vitro assays are suitable for evaluating this compound’s cytotoxicity?

Standardized assays include:

- Cell Viability Tests : MTT or resazurin assays on P388 leukemia cells or solid tumor lines (IC50 calculations required) .

- Dose-Response Curves : Use logarithmic concentrations (0.1–100 μM) to assess potency variability across cell types .

- Control Experiments : Compare with cisplatin or doxorubicin to contextualize activity .

Advanced Research Questions

Q. How can contradictions in this compound’s proposed mechanism of action be resolved?

Conflicting hypotheses (e.g., ATP depletion vs. calcium dysregulation ) necessitate:

- Mechanistic Probes : Measure intracellular ATP (luciferase assays) and calcium levels (Fluo-4 AM staining) in parallel .

- Gene Expression Profiling : RNA-seq to identify pathways altered post-exposure (e.g., apoptosis, oxidative stress) .

- Kinetic Studies : Time-lapse microscopy to correlate toxin exposure duration with morphological changes .

Q. What strategies improve the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

Challenges in synthesizing chlorinated phenylethers require:

- Regioselective Halogenation : Use directing groups (e.g., boronic esters) to control chlorination sites .

- Protecting Groups : Temporarily block reactive hydroxyl groups during methylation steps .

- Catalytic Optimization : Screen palladium/copper catalysts for cross-coupling efficiency . Data Tip: Report yields, purity (HPLC >95%), and spectral comparisons with natural isolates .

Q. How should researchers address discrepancies in cytotoxicity data between this compound and its derivatives?

Contradictory results (e.g., Russuphelin B’s higher leukemic cell toxicity ) demand:

- Meta-Analysis : Compile datasets from multiple studies using standardized protocols (e.g., cell line authentication, serum-free conditions) .

- Molecular Docking : Compare binding affinities to hypothesized targets (e.g., topoisomerase II) .

- Replication Studies : Publish negative/contrary results with raw data in supplementary files .

Methodological Best Practices

Q. What criteria should guide the selection of analytical techniques for this compound quantification in complex matrices?

Prioritize:

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

Implement:

- Standardized Cell Lines : Use ATCC-validated cultures with mycoplasma testing .

- Positive/Negative Controls : Include reference toxins and solvent-only groups .

- Data Transparency : Share raw flow cytometry/spectrophotometry data via repositories like Zenodo .

Tables: Key Data for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.